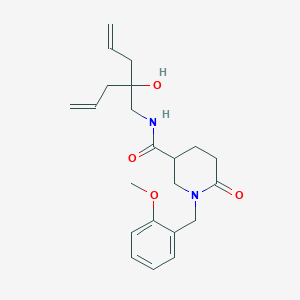![molecular formula C18H20N4O2S B6039880 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B6039880.png)
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine, also known as BFTAP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BFTAP is a small molecule that has been synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.
Mechanism of Action
The mechanism of action of 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to inhibit the activity of various enzymes such as PI3K/Akt, NF-κB, and COX-2, which are involved in these pathways. 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has also been shown to induce the expression of various genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines and chemokines, and protects neurons from oxidative stress. In vivo studies have shown that 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine reduces tumor growth, reduces inflammation, and improves cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has several advantages for lab experiments, including its small molecular weight, high purity, and well-characterized structure. However, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine.
Future Directions
There are several future directions for research on 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to investigate its potential therapeutic applications in other fields of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to optimize the synthesis of 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine and improve its solubility and bioavailability. Overall, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has shown promising potential as a therapeutic agent, and further research is needed to fully understand its therapeutic applications.
Synthesis Methods
The synthesis of 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine involves a multi-step process that includes the reaction of benzofuran-2-carboxylic acid with N-methyl-N-(p-toluenesulfonyl)prolinamide to form an intermediate compound. This intermediate is then reacted with thioacetic acid and piperidine to yield the final product, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine. The synthesis of 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been optimized to achieve high yields and purity, and its structure has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation research, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disease research, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21-17(15-11-13-7-3-4-8-14(13)24-15)19-20-18(21)25-12-16(23)22-9-5-2-6-10-22/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDKFEHBCAMTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B6039811.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B6039815.png)


![2-methyl-N-[6-oxo-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B6039841.png)
![3-(1-azocanylmethyl)-2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B6039850.png)


![3-benzyl-7-[2-(diethylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione dihydrochloride](/img/structure/B6039872.png)
![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6039885.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039890.png)
![2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B6039894.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[4-methoxy-3-(methoxymethyl)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6039902.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039909.png)